molecular formula C23H17N3O3 B5033342 N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide

N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide

Cat. No.: B5033342
M. Wt: 383.4 g/mol
InChI Key: XOZLUEISRFFHKQ-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has been widely used in scientific research due to its potential therapeutic applications. MNQ is known to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been demonstrated to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms. In addition, this compound has been shown to have antioxidant properties by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its versatility. This compound can be used in a wide range of experiments due to its anti-inflammatory, anti-cancer, and anti-microbial properties. Another advantage of using this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential therapeutic applications in vivo. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Finally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to have a number of biochemical and physiological effects. While this compound has advantages for use in lab experiments, its potential toxicity must also be considered. Future research on this compound should focus on the development of new synthetic methods, investigation of its potential therapeutic applications in vivo, and understanding its mechanism of action and potential toxicity.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the condensation reaction of 4-methyl-2-nitroaniline and 2-phenyl-4-quinolinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been demonstrated to exhibit anti-microbial activity against a wide range of microorganisms.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-15-11-12-20(22(13-15)26(28)29)25-23(27)18-14-21(16-7-3-2-4-8-16)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZLUEISRFFHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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